2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-cyanophenyl)acetamide
Description
Historical Context of Covalent Warheads in Drug Discovery
Covalent inhibitors have evolved from serendipitous discoveries like aspirin and β-lactam antibiotics to rationally designed therapeutics targeting oncogenic mutants and resistant pathogens. Early covalent drugs relied on reactive electrophiles such as β-lactams and acrylamides, which formed irreversible bonds with cysteine or serine residues in target proteins. However, concerns about off-target reactivity limited their adoption until structural biology advances enabled precision engineering of warhead orientation and reactivity. The 2010s marked a resurgence with FDA-approved covalent kinase inhibitors like ibrutinib, which demonstrated that controlled covalent modulation could achieve unparalleled selectivity and durability.
Emergence of 2-Sulfonylpyrimidines in Covalent Inhibitor Research
2-Sulfonylpyrimidines represent a novel class of covalent warheads that exploit sulfonyl groups for selective nucleophilic attack. Their planar pyrimidine core enables π-stacking interactions with aromatic residues, while the sulfonyl moiety reacts with cysteine or lysine residues in ATP-binding pockets. Key advantages include:
- Tunable reactivity : Electron-withdrawing substituents (e.g., bromothiophene) modulate electrophilicity to balance potency and selectivity.
- Bifunctional binding : The sulfonyl group participates in hydrogen bonding with catalytic residues (e.g., His120, Arg197 in kinases), anchoring the warhead for covalent bond formation.
Recent screens identified 2-sulfonylpyrimidines as potent inhibitors of Werner syndrome helicase (WRN), a target in microsatellite instability-high (MSI-H) cancers. Comparative studies show their superiority over traditional acrylamides in resisting hydrolysis and maintaining stability in physiological conditions.
| Property | 2-Sulfonylpyrimidines | Acrylamides |
|---|---|---|
| Hydrolytic Stability | High | Moderate |
| Target Residence Time | >24 hours | 2–8 hours |
| Selectivity Index (SI50) | 15–30 | 5–10 |
Table 1. Comparative properties of 2-sulfonylpyrimidine and acrylamide warheads.
Research Significance of Bromothiophenyl-Sulfonylpyrimidine Derivatives
The 5-bromothiophen-2-yl sulfonyl group in this compound enhances electrophilicity and target engagement through three mechanisms:
- Steric guidance : The bromine atom directs the sulfonyl group into hydrophobic pockets adjacent to catalytic cysteine residues.
- Electron withdrawal : The thiophene ring withdraws electron density from the sulfonyl group, accelerating thiolate attack.
- Allosteric modulation : Bulkier substituents like bromothiophene induce conformational changes that stabilize the covalent enzyme-inhibitor complex.
In WRN helicase inhibition assays, bromothiophenyl-sulfonylpyrimidines achieved IC50 values of 10–22 nM, outperforming non-brominated analogs by 3–5 fold. X-ray crystallography revealed covalent bonding with Cys727 in WRN’s helicase domain, a residue critical for ATP hydrolysis.
Properties
IUPAC Name |
2-[4-amino-5-(5-bromothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5O3S3/c18-13-5-6-15(28-13)29(25,26)12-8-21-17(23-16(12)20)27-9-14(24)22-11-3-1-10(7-19)2-4-11/h1-6,8H,9H2,(H,22,24)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCBJUROSFMHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-cyanophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group can be introduced via a sulfonylation reaction using 5-bromothiophene-2-sulfonyl chloride.
Coupling Reactions: The final step involves coupling the pyrimidine-thiophene intermediate with 4-cyanophenyl acetamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-cyanophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
The compound 2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-cyanophenyl)acetamide is a complex organic molecule with various potential applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, focusing on its therapeutic potential, mechanism of action, and relevant case studies.
Structural Features
The compound features a pyrimidine core substituted with a bromothiophene moiety and an acetamide group, contributing to its biological activity. The presence of a sulfonamide linkage enhances its solubility and bioavailability.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis. Studies have demonstrated that derivatives of thiophene-pyrimidine compounds can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .
Anti-inflammatory Properties
Compounds containing pyrimidine and thiophene rings have been explored for their anti-inflammatory effects. The mechanism involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in mediating inflammatory responses. The specific compound under discussion has shown potential in preclinical models for reducing inflammation associated with autoimmune diseases .
Antimicrobial Activity
The antimicrobial properties of thiophene-containing compounds have been well-documented. Similar compounds have demonstrated efficacy against various bacterial strains, including resistant strains. The sulfonamide group may enhance the compound's ability to penetrate bacterial membranes, thus increasing its effectiveness .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives, including the compound . In vitro assays showed that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range. Mechanistic studies suggested that it induces apoptosis through caspase activation .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation focused on the anti-inflammatory effects of similar thiophene-pyrimidine derivatives in a murine model of rheumatoid arthritis. The compound significantly reduced paw swelling and histological signs of inflammation compared to control groups. Further analysis revealed downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-cyanophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine-Based Analogs
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Structural differences: Replaces the 5-bromothiophene-sulfonyl group with a 4,6-diaminopyrimidine and substitutes 4-cyanophenyl with 4-chlorophenyl.
- Key findings : Crystal structure analysis reveals planar pyrimidine-aryl interactions, suggesting stable π-stacking in biological targets .
- Activity: Chlorophenyl analogs often exhibit antimicrobial properties, but the cyano group in the target compound may reduce toxicity .
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
Thiophene- and Sulfonamide-Containing Analogs
5-Bromothiophene-2-sulfonamide Derivatives
- Example : N-((5-Bromothiophen-2-yl)sulfonyl)acetamide ().
- Structural similarities: Shares the bromothiophene-sulfonyl group but lacks the pyrimidine and cyanophenyl moieties.
2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
- Structural differences: Replaces pyrimidine with an oxazole-thiophene core and substitutes cyanophenyl with fluorophenyl.
- Activity: Fluorophenyl groups enhance metabolic stability, but the cyano group in the target compound may offer better solubility .
Triazole- and Heterocyclic Acetamides
2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide (Compound 19)
- Structural differences: Uses a triazole ring instead of pyrimidine and iodophenyl instead of cyanophenyl.
- Activity : Exhibits MIC values of 32–64 µg/mL against E. coli, suggesting moderate antimicrobial activity .
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
Structural and Functional Analysis Table
Biological Activity
The compound 2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-cyanophenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 435.28 g/mol. The compound features a pyrimidine core, sulfonyl group, and a cyanophenyl moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent functionalization with bromothiophene and sulfonamide groups. Specific synthetic routes have been documented in various studies, highlighting the importance of reaction conditions in achieving high yields and purity.
Antitumor Activity
Recent studies have evaluated the antitumor potential of compounds similar to this compound. For instance, derivatives of pyrimidine have shown significant cytotoxic effects against various human tumor cell lines. A notable study screened over 60 human tumor cell lines and identified several compounds with promising anticancer activity .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Lines Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 12.5 | |
| Compound B | MCF7 | 8.3 | |
| Compound C | A549 | 15.0 |
Antibacterial Activity
In addition to its antitumor properties, the compound exhibits antibacterial activity. Research indicates that compounds with similar structures have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism appears to involve inhibition of bacterial enzyme systems, although specific studies on this compound are still needed .
Table 2: Antibacterial Activity Against Various Strains
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Salmonella typhi | Moderate | |
| Bacillus subtilis | Strong | |
| Escherichia coli | Weak |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Studies have shown that derivatives can act as acetylcholinesterase inhibitors, which are crucial in treating conditions like Alzheimer's disease. The inhibitory activity is often assessed using various biochemical assays to determine IC50 values .
Table 3: Enzyme Inhibition Potency
The biological activities of this compound are likely attributed to its ability to interact with specific molecular targets within cells. For example, the sulfonamide group may enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity.
Case Studies
- Antitumor Efficacy : In a study involving a series of synthesized pyrimidine derivatives, one particular compound demonstrated significant cytotoxicity against breast cancer cell lines (IC50 = 8.3 µM) compared to standard chemotherapeutics .
- Antibacterial Screening : Another study evaluated a range of related compounds against clinical isolates of bacteria and found that those containing thiophene rings exhibited enhanced antibacterial properties, suggesting structural modifications could optimize efficacy .
Q & A
Basic: What are the recommended synthetic routes for this compound?
Answer:
The compound can be synthesized via nucleophilic substitution between a pyrimidine-thiol intermediate and a bromoacetamide derivative. For example, analogous methods involve reacting 2-thio-4,6-diaminopyrimidine with 2-chloro-N-(4-cyanophenyl)acetamide in the presence of a base like K₂CO₃ in DMF at 60–80°C for 12–24 hours . Optimization may require adjusting solvent polarity (e.g., DMSO for enhanced solubility) or using phase-transfer catalysts. Computational reaction design tools, such as quantum chemical path searches, can predict optimal conditions (e.g., transition states, solvent effects) .
Basic: How is the molecular structure characterized experimentally?
Answer:
X-ray crystallography is the gold standard for structural elucidation. Key parameters include:
- Dihedral angles between pyrimidine and thiophene rings (e.g., 42.25°–67.84° in analogs), influencing conformational stability .
- Hydrogen-bonding networks : Intramolecular N–H⋯N bonds (2.2–2.5 Å) stabilize folded conformations .
- Bond lengths : C–S (1.75–1.82 Å) and S–O (1.43–1.45 Å) distances confirm sulfonyl and sulfanyl group geometries .
Complementary techniques include FT-IR (S=O stretching at ~1350 cm⁻¹) and ¹H/¹³C NMR (pyrimidine C–H protons at δ 8.2–8.5 ppm) .
Advanced: How can computational modeling resolve reactivity or stability ambiguities?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:
- Electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as a hydrogen-bond acceptor) .
- Thermodynamic stability : ΔG of synthetic intermediates (e.g., thiolate anion formation energy) guides reagent selection .
- Solvent effects : COSMO-RS simulations optimize solvent choice for crystallization or reactions .
For stability studies, molecular dynamics (MD) simulations assess degradation pathways under varying pH/temperature .
Advanced: How to address contradictions in biological activity data across analogs?
Answer:
Contradictions often arise from structural variations:
- Dihedral angle impact : Analogs with >60° pyrimidine-thiophene angles show reduced binding affinity due to steric hindrance .
- Substituent effects : Bromine vs. chlorine in the thiophene ring alters lipophilicity (logP changes by ~0.5 units), affecting membrane permeability .
- Assay conditions : Use standardized protocols (e.g., fixed ATP concentration in kinase assays) to minimize variability. Validate results via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Advanced: What strategies improve aqueous solubility without compromising target binding?
Answer:
- Functional group modulation : Replace the 4-cyanophenyl group with a morpholine ring (logP reduction by ~1.0) while retaining π-π stacking with target proteins .
- Cocrystallization : Coformers like succinic acid enhance solubility (e.g., 2.5-fold increase in PBS) via hydrogen-bonding .
- Nanoparticle formulation : Encapsulation in PEG-PLGA nanoparticles (size: 150–200 nm) improves bioavailability in in vivo models .
Basic: What spectroscopic methods validate purity and identity?
Answer:
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm; purity >95% confirmed by peak integration .
- LC-MS : ESI+ mode confirms molecular ion [M+H]⁺ at m/z 509.3 (calculated: 509.08) .
- Elemental analysis : C, H, N, S percentages within ±0.4% of theoretical values .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Core modifications : Synthesize analogs with pyrimidine → triazine substitutions to assess impact on kinase inhibition (IC₅₀ shifts from 50 nM to >1 µM) .
- Substituent scanning : Replace 5-bromothiophene with furan or phenyl groups; evaluate via IC₅₀ (enzyme assays) and ΔTm (thermal shift assays) .
- 3D-QSAR models : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity (q² > 0.6 for validation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
